Cas no 887879-32-5 (3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide)

3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
- AB00671507-01
- 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- 887879-32-5
- 3-(3-chloropropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
- AKOS026678498
- F0666-0646
-
- インチ: 1S/C18H14ClFN2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
- InChIKey: PCLPPGMDVPBRSR-UHFFFAOYSA-N
- ほほえんだ: ClCCC(NC1=C(C(NC2C=CC=C(C=2)F)=O)OC2C=CC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 360.0676982g/mol
- どういたいしつりょう: 360.0676982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 493
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0666-0646-4mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0666-0646-75mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0666-0646-25mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | BA81474-50mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F0666-0646-3mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0666-0646-10mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0666-0646-40mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0666-0646-1mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0666-0646-30mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA81474-1mg |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
887879-32-5 | 1mg |
$245.00 | 2024-04-19 |
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamideに関する追加情報
Introduction to 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 887879-32-5)
3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide, a compound with the chemical identifier CAS No. 887879-32-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule incorporates several key functional groups that contribute to its unique chemical and biological properties.
The core structure of 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is composed of a benzofuran backbone, which is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. The benzofuran ring is substituted with a carboxamide group at the 2-position and an amide linkage at the 3-position, which is further connected to a 3-chloropropanamido moiety. Additionally, the nitrogen atom at the amide group is linked to a 3-fluorophenyl ring, introducing fluorine atoms that are known to enhance metabolic stability and binding affinity.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of novel therapeutic agents. The presence of both chloro and fluoro substituents makes it an attractive candidate for further derivatization, allowing chemists to explore a wide range of structural variations. These modifications can be tailored to optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic clearance.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The introduction of fluorine atoms into pharmaceutical molecules often enhances their binding affinity to biological targets, leading to improved efficacy and reduced side effects. In the case of 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide, the 3-fluorophenyl ring is particularly noteworthy, as it has been shown to increase the potency of several drug candidates by modulating receptor interactions.
The amide functionalities in this compound also play a crucial role in its biological activity. Amides are known for their ability to form hydrogen bonds, which can significantly enhance the binding affinity between a drug molecule and its target protein or receptor. The specific arrangement of these amide groups in 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide suggests that it may interact with biological targets in a manner that could lead to therapeutic benefits.
In addition to its structural features, the compound's potential biological activity has been explored through computational modeling and experimental studies. Initial computational analyses indicate that it may have interactions with enzymes and receptors involved in various disease pathways. For instance, studies suggest that molecules with similar scaffolds may inhibit enzymes that are overexpressed in cancer cells, making them potential candidates for anticancer therapy.
Experimental investigations have also begun to unravel the pharmacological profile of 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide. Preliminary assays have shown that it exhibits moderate activity against certain enzymatic targets, indicating its potential as a lead compound for further optimization. These findings are particularly exciting given the increasing demand for novel therapeutic agents that can overcome resistance mechanisms associated with existing treatments.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency and precision. The use of transition metal-catalyzed reactions and automated synthesis techniques has significantly streamlined the process, allowing for rapid exploration of structural variations.
The future development of 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide as a therapeutic agent will likely involve both computational and experimental approaches. Computational methods can be used to predict the biological activity of different derivatives, while experimental studies can validate these predictions and provide insights into mechanism-of-action. This combined approach is essential for optimizing drug candidates and ensuring their safety and efficacy.
In conclusion, CAS No. 887879-32-5, corresponding to 3-(3-chloropropanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide, represents a promising candidate for further pharmaceutical development. Its unique structure, incorporating functional groups known to enhance biological activity, makes it an attractive starting point for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it holds significant potential for contributing to advancements in medicine.
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